7-Hydroxymethylfluoranthene

Overview

Description

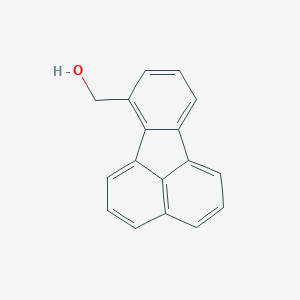

7-Hydroxymethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fluoranthene core substituted with a hydroxymethyl (-CH₂OH) group at the 7-position. Fluoranthene itself consists of a fused naphthalene and benzene ring system, and substituents like hydroxymethyl can significantly alter its physicochemical properties and biological interactions. Hydroxymethyl groups are polar, enhancing solubility compared to non-polar substituents, and may influence metabolic pathways or toxicity profiles .

Preparation Methods

Aromatization-Methylation-Oxidation Pathways

Base-Mediated Aromatization of Partially Hydrogenated Precursors

The synthesis of hydroxylated fluoranthene derivatives often begins with partially hydrogenated intermediates. For example, 4,5,6,6a,6b,7,8,12b-octahydrobenzo[j]fluoranthene undergoes aromatization in methanolic sodium methoxide to yield 5-hydroxy-7H-benzo[c]fluoren-7-ol . This reaction proceeds via deprotonation and elimination of hydrogen, restoring aromaticity in the central rings. Subsequent methylation with methyl iodide or dimethyl sulfate introduces methoxy groups, which are oxidized to ketones using CrO₃ or KMnO₄ .

Critical Parameters :

Nitration-Reduction-Diazotization Sequences

Direct Nitration of Fluoranthene Analogues

A patent by Andrews et al. describes nitrating fluorenone at positions 2 and 7 using a mixed acid system (H₂SO₄:HNO₃ = 1:1) . This regioselective nitration is achieved under reflux (120°C, 24 hr), yielding 2,7-dinitro-9-fluorenone with 90% efficiency . Reduction with iron powder in HCl-ethanol converts nitro groups to amines, which are diazotized with NaNO₂ and H₂SO₄ to form hydroxy groups .

Optimization Insights :

Hydroxymethylation via Paraformaldehyde-DMSO Systems

Alkaline Hydroxymethylation of Fluoranthene Derivatives

A scalable method for 9,9-bis(hydroxymethyl)fluorene synthesis involves reacting fluorene with paraformaldehyde (1.8–2.6 equiv) in DMSO under basic conditions (NaOMe, 0.2–0.3 equiv) . The hydroxymethyl groups are introduced at the 9-position via a two-step mechanism: (1) formaldehyde addition to the reactive methylene group and (2) acid quenching to stabilize the product .

Reaction Metrics :

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxymethylfluoranthene can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The compound can be reduced to form 7-methylfluoranthene.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring system.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Oxidation: 7-Fluoranthenecarboxylic acid

Reduction: 7-Methylfluoranthene

Substitution: Various substituted fluoranthene derivatives depending on the electrophile used.

Scientific Research Applications

7-Hydroxymethylfluoranthene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other fluoranthene derivatives and as a model compound for studying PAH behavior.

Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.

Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.

Industry: Utilized in the development of organic semiconductors and fluorescent probes due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-Hydroxymethylfluoranthene involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring system allows for π-π stacking interactions with nucleic acids and proteins, potentially affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 7-hydroxymethylfluoranthene with its analogs:

Key Observations:

- Polarity : The hydroxymethyl group likely increases water solubility compared to chloromethyl (Cl) or phenyl (C₆H₅) substituents. However, fluoromethyl (-CH₂F) analogs (e.g., in naphthalene derivatives) balance polarity with metabolic stability due to the strength of C-F bonds .

- Reactivity : Chloromethyl groups are prone to nucleophilic substitution, whereas hydroxymethyl groups may undergo oxidation or conjugation reactions in biological systems .

Biological Activity

7-Hydroxymethylfluoranthene (7-HMF) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activity, particularly in mutagenicity and interaction with biological macromolecules. This article explores the biological properties of 7-HMF, focusing on its chemical behavior, mutagenic potential, and implications for medicinal chemistry.

Chemical Structure and Properties

7-HMF features a hydroxymethyl group attached to the fluoranthene structure, which influences its reactivity and interactions with biological systems. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's ability to interact with nucleic acids and proteins through π-π stacking interactions due to the aromatic ring system.

The biological activity of 7-HMF is primarily attributed to its ability to bind with DNA and proteins. The interactions may lead to alterations in cellular functions, potentially resulting in mutagenic effects. The compound can undergo various chemical transformations:

- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.

- Reduction : It can be reduced to form 7-methylfluoranthene.

- Electrophilic Substitution : The aromatic ring can participate in electrophilic substitution reactions.

These reactions may influence the compound's mutagenic potential and its overall biological activity.

Mutagenicity Studies

Research has demonstrated that 7-HMF exhibits mutagenic properties. In Ames tests, which assess the mutagenic potential of compounds using bacterial strains such as Salmonella typhimurium, 7-HMF showed significant mutagenic activity. The results indicate that the compound's structural features allow it to intercalate into DNA, leading to mutations .

Table 1: Mutagenicity of this compound

| Compound | Strain Used | Mutagenicity (rev/nmol) |

|---|---|---|

| This compound | TA98 | Significant |

| Bromomethylfluoranthene | TA98 | 6000 |

| Chloromethylfluoranthene | TA98 | Variable |

Case Studies

- Case Study on DNA Binding : A study evaluated the binding affinity of 7-HMF to DNA using spectroscopic methods. Results indicated that 7-HMF binds effectively to DNA, suggesting a mechanism for its mutagenicity through direct interaction with genetic material .

- In Vivo Studies : In vivo studies conducted on animal models exposed to 7-HMF showed an increase in tumor formation, supporting the in vitro findings of its mutagenic potential. These studies highlight the importance of understanding the environmental and health impacts of PAHs like 7-HMF .

Applications in Medicinal Chemistry

Given its biological activities, 7-HMF is being explored for potential applications in drug development, particularly as a lead compound for anticancer agents. Its ability to interact with DNA suggests it could be modified to enhance selectivity and reduce toxicity while maintaining efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 7-Hydroxymethylfluoranthene in environmental samples?

- Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection for separation and quantification. Validate methods using certified reference materials (e.g., fluoranthene derivatives listed in ) and ensure calibration curves cover expected concentration ranges. Include quality control steps like spiked recovery tests to confirm accuracy .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Conduct controlled degradation studies under factors like UV light, pH extremes, and microbial activity. Monitor degradation products using tandem mass spectrometry (LC-MS/MS). Document experimental parameters (e.g., temperature, light intensity) meticulously to ensure reproducibility .

Q. What strategies are effective for synthesizing this compound in the laboratory?

- Employ regioselective hydroxylation of fluoranthene precursors using catalysts like metalloporphyrins. Optimize reaction conditions (solvent, temperature, catalyst loading) via fractional factorial design. Confirm product purity via nuclear magnetic resonance (NMR) and compare spectral data with published libraries .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound in mammalian systems be resolved?

- Perform comparative studies using isotopic labeling (e.g., -tagged compounds) to trace metabolites across in vitro (hepatocyte models) and in vivo (rodent studies) systems. Apply multivariate statistical analysis to distinguish artifacts from genuine metabolic products. Reconcile discrepancies by validating findings across independent labs .

Q. What computational approaches are suitable for predicting the ecotoxicological effects of this compound?

- Use quantitative structure-activity relationship (QSAR) models parameterized with physicochemical properties (logP, polar surface area). Cross-validate predictions with experimental ecotoxicity data (e.g., Daphnia magna bioassays). Address model uncertainties by incorporating Monte Carlo simulations .

Q. How should researchers address gaps in the mechanistic understanding of this compound’s genotoxicity?

- Combine Ames tests (with/without metabolic activation) with comet assays to assess DNA damage. Investigate dose-response relationships and compare results with structurally similar PAHs (e.g., benzofluoranthenes). Publish negative results transparently to avoid publication bias .

Q. What methodologies are recommended for detecting this compound-protein adducts in biomarker studies?

- Use immunochemical techniques (e.g., ELISA) with polyclonal antibodies raised against synthetic adducts. Validate specificity via competitive binding assays and confirm adduct structures using liquid chromatography–high-resolution mass spectrometry (LC-HRMS) .

Q. Methodological Guidance for Research Design

Q. How to optimize literature reviews for this compound-related studies?

- Develop tailored search strings (e.g.,

("this compound" OR "fluoranthene derivatives") AND (synthesis OR toxicity)). Use databases like PubMed, Web of Science, and SciFinder®, excluding patents. Screen abstracts rigorously and prioritize peer-reviewed studies with full methodological transparency .

Q. What frameworks are effective for analyzing contradictory data in toxicity studies?

- Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality. Use meta-analysis tools to aggregate data, accounting for heterogeneity via random-effects models. Clearly report confounding variables (e.g., sample contamination) in supplemental materials .

Q. How to ensure ethical and reproducible experimental designs for in vivo studies?

- Follow institutional animal care protocols (e.g., 3Rs principles: Replacement, Reduction, Refinement). Include positive/negative controls and blind data analysis to minimize bias. Share raw data in public repositories (e.g., Zenodo) to facilitate replication .

Q. Data Presentation and Reporting Standards

Q. What are the best practices for presenting large datasets in publications?

- Summarize processed data (e.g., means ± SD) in main tables/figures. Archive raw data (e.g., chromatograms, spectral peaks) in appendices or supplementary files. Use standardized formats (e.g., .csv for tables) and annotate metadata comprehensively .

Q. How to contextualize findings on this compound within broader PAH research?

- Compare kinetic parameters (e.g., bioaccumulation factors) with EPA priority PAHs. Discuss implications for regulatory frameworks (e.g., REACH, TSCA) while distinguishing empirical evidence from speculative conclusions .

Properties

IUPAC Name |

fluoranthen-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(16(11)13)17(12)14/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECVCSWUFYELCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159302 | |

| Record name | 7-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135294-99-4 | |

| Record name | 7-Hydroxymethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135294994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.